5-Chloro-1H-pyrrolo[2,3-C]pyridine
Overview
Description
5-Chloro-1H-pyrrolo[2,3-C]pyridine: is a heterocyclic compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure consists of a pyridine ring fused with a pyrrole ring, with a chlorine atom attached to the pyridine ring .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory action against caix , which plays a crucial role in maintaining pH homeostasis in cancer cells .
Mode of Action
Based on the structure-activity relationship (SAR) studies of related compounds, it can be inferred that the presence of polar moieties on the phenyl ring might contribute to their inhibitory action against their targets .
Biochemical Pathways
Compounds with similar structures have been reported to reduce blood glucose levels, suggesting potential involvement in glucose metabolism pathways .
Result of Action
Related compounds have been found to reduce blood glucose levels, suggesting potential therapeutic applications in conditions such as hyperglycemia and type 1 diabetes .
Biochemical Analysis
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable amine, followed by cyclization . The reaction conditions often involve the use of catalysts and solvents such as CuCl , 6-methylpicolinic acid , NaI , and K2CO3 in DMSO .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like oxone and HCl are used.
Reduction Reactions: Reducing agents such as NaBH4 can be employed.
Major Products Formed:
Substitution Products: Various substituted pyrrolopyridines.
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Scientific Research Applications
5-Chloro-1H-pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-C]pyridine
- 5-Chloro-1H-pyrrolo[3,2-B]pyridine
- 1H-Pyrrolo[2,3-B]pyridine-5-carboxamide
Uniqueness: 5-Chloro-1H-pyrrolo[2,3-C]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity . This compound’s unique structure allows it to interact with different molecular targets compared to its analogs .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIYMAHUJMVDHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564423 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131084-55-4 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-6-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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